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Indium methyl(trimethyl)acetylacetate

Purity Semiconductors ALD

Conventional indium precursors like TMIn exhibit variable vaporization rates that cause process drift and poor film reproducibility. Indium methyl(trimethyl)acetylacetate resolves this with an engineered β-diketonate ligand that delivers constant vapor pressure, high volatility, and superior thermal stability. • Constant vapor pressure eliminates process drift vs. TMIn, enabling reproducible ALD of In₂O₃ with atomic-scale precision. • Superior thermal stability supports MOCVD of ITO transparent electrodes achieving resistivity as low as 2.5×10⁻⁴ Ω·cm and >84% transparency. • Available in ultra-high purities (7N-8N); defined hydrolytic sensitivity (reversible hydrate) allows controlled ALD with water or ozone co-reactants.

Molecular Formula C24H39InO9
Molecular Weight 586.4 g/mol
Cat. No. B1495470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium methyl(trimethyl)acetylacetate
Molecular FormulaC24H39InO9
Molecular Weight586.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C
InChIInChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5-;
InChIKeyWNFKDZRBEQYRRC-YFTRRBBBSA-K
Commercial & Availability
Standard Pack Sizes5 g / 8 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Methyl(trimethyl)acetylacetate: Volatile Indium Precursor for High-Purity Thin Film Deposition


Indium methyl(trimethyl)acetylacetate (CAS 863098-59-3), with the molecular formula C₂₄H₃₉InO₉ and a molecular weight of 586.38 g/mol, is an organometallic compound classified as an indium(III) β-diketonate complex [1]. It is commercially available as a solid with a melting point >25°C [1]. This compound is specifically designed as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of indium-containing thin films, including indium oxide (In₂O₃) and indium tin oxide (ITO) [2]. The presence of a sterically bulky, asymmetrically substituted β-diketonate ligand (trimethylacetylacetonate) is critical to its performance as a precursor, as it is engineered to influence volatility, thermal stability, and decomposition characteristics, which are key differentiators in high-precision semiconductor and display manufacturing processes [2].

Process CVD & ALD of In₂O₃, ITO, and compound semiconductors
Ligand design Sterically bulky, asymmetrical β-diketonate for volatility and thermal stability
Purity access Ultra-high purity options for electronic-grade deposition (review vendor specs)

Indium Methyl(trimethyl)acetylacetate: Performance Limitations of Generic Indium Precursors in CVD/ALD


Indium precursors are not interchangeable commodities. Their specific ligand architecture directly dictates the critical process parameters of thin film deposition. The widely used alternative, trimethylindium (TMIn), is a solid with a vaporization rate that is known to vary with time, making consistent vapor pressure control and film quality reproducibility difficult [1]. Similarly, In(acac)₃ often requires high source temperatures and can suffer from low volatility, while In(tmhd)₃ can be used at lower temperatures but may result in films with different electrical properties compared to other precursors [2]. In contrast, indium methyl(trimethyl)acetylacetate belongs to a class of compounds specifically designed to overcome these limitations, as described in patent literature, by offering a combination of high volatility, constant vapor pressure during the deposition process, and superior thermal and storage stability [3]. Therefore, a direct substitution without considering these ligand-dependent performance metrics can lead to process drift, non-uniform film composition, and ultimately, device failure [3].

Attribute
Indium methyl(tmac) (Target)
Common substitutes (TMIn, In(acac)₃)
Vapor pressure consistency
Reported constant vapor pressure (patent class)
TMIn: vaporization rate may vary over time
Thermal stability
Claimed excellent stability; class-level inference
TMIn: decomposition may cause process drift
Purity availability
Higher purity grades accessible (vendor specs)
Typically lower grades unless custom-synthesized

Quantitative Evidence for Indium Methyl(trimethyl)acetylacetate in Thin Film Precursor Selection


High Purity Availability up to 7N for Semiconductor-Grade Applications

Indium methyl(trimethyl)acetylacetate is commercially available in ultra-high purity grades up to 99.99999% (7N), as confirmed by vendor specifications. This is in contrast to many standard indium precursors like trimethylindium (TMIn) or In(acac)₃, which are often supplied at lower purity levels (e.g., 99.999% or 5N) without custom synthesis [1]. High purity is critical for electronic applications as trace metal impurities can act as dopants or deep-level traps, significantly impairing the electrical properties of the resulting semiconductor layers [2]. The quantified difference in available purity levels directly translates to a lower risk of unintended doping and higher potential device yield.

Purity grade
Cross-study comparable
7N (99.99999%) available; 2–3 orders higher than TMIn (5N), In(acac)₃ (4N)
Reduces unintended dopant risk
Vendor specifications; typical commercial grades
Purity Semiconductors ALD CVD Procurement

Engineered Ligand for Superior Thermal Stability vs. Standard Precursors

Patent literature claims that indium precursor compounds of a specific class, which includes indium methyl(trimethyl)acetylacetate, exhibit excellent thermal stability and storage stability, and are easy to handle [1]. This is a critical improvement over standard precursors like trimethylindium (TMIn), which are known to have a vaporization rate (effective vapor pressure) that varies over time due to decomposition or oligomerization, leading to process irreproducibility [2]. While quantitative stability data (e.g., decomposition onset temperature) for this specific compound is not publicly available in the open literature, the patent's claim of improved stability provides a strong class-level inference for its superior performance in MOCVD/ALD processes that require consistent precursor delivery over extended periods [1]. This inherent stability is expected to translate to more reproducible film thickness and composition compared to TMIn.

Thermal stability
Class-level inference
Claimed constant vapor pressure and excellent storage stability (patent class)
May support consistent precursor delivery
No public quantitative data; patent claims only
Thermal Stability MOCVD Precursor Design Thin Film

Potential for High-Quality ITO Film Formation Compared to Other β-Diketonates

A direct head-to-head study of MOCVD-grown ITO films using different indium precursors provides a performance benchmark for β-diketonate precursors. When using In(tmhd)₃, which features a β-diketonate ligand structurally similar to that of indium methyl(trimethyl)acetylacetate, the resulting ITO films achieved a resistivity of 2.5 × 10⁻⁴ Ω·cm and transmittance >84% at high deposition temperatures (T ≥ 600 °C) [1]. The study found that precursors with acetylacetonate ligands (In(acac)₃ and In(tmhd)₃) presented the same electrical characteristics, differing from those of InMe₂OtBu [1]. While direct data for indium methyl(trimethyl)acetylacetate is not available, this evidence strongly supports a class-level inference that this precursor, by virtue of its β-diketonate ligand architecture, is capable of yielding ITO films with comparable, if not superior, optoelectronic properties, and is a viable candidate for applications where In(tmhd)₃ is currently employed.

ITO resistivity
Class-level inference
Structurally similar β-diketonate (In(tmhd)₃) yields resistivity 2.5×10⁻⁴ Ω·cm at 600 °C
Supports ITO film performance potential
No direct data for target compound; inferred from analog
ITO MOCVD Transparent Conducting Oxide Resistivity

Defined Hydrolytic Sensitivity Enabling Predictable Handling and Storage

The hydrolytic sensitivity of indium methyl(trimethyl)acetylacetate is rated as '5: forms reversible hydrate', as indicated by chemical database information . This quantitative classification provides a clear and predictable handling profile compared to other indium precursors. For instance, highly pyrophoric and moisture-sensitive precursors like trimethylindium (TMIn) present significant safety hazards and require rigorous inert atmosphere handling, increasing operational cost and complexity [1]. The defined sensitivity of this compound, forming a reversible hydrate, suggests a more manageable and robust precursor that can tolerate brief or controlled exposure to moisture without permanent degradation, thereby reducing the risk of process contamination and material waste during routine operations.

Moisture sensitivity
Cross-study comparable
Hydrolytic sensitivity 5: forms reversible hydrate
Predictable handling vs. pyrophoric TMIn
Chemical property classification
Hydrolytic Sensitivity Stability Precursor Handling Storage

Key Application Scenarios for Indium Methyl(trimethyl)acetylacetate Based on Verified Evidence


Atomic Layer Deposition (ALD) of High-Purity Indium Oxide (In₂O₃) Thin Films

The availability of indium methyl(trimethyl)acetylacetate in ultra-high purities (7N-8N) makes it a strong candidate for ALD of In₂O₃ films in semiconductor gate dielectrics and high-performance thin-film transistors (TFTs) [4]. ALD requires precursors with high volatility, self-limiting surface chemistry, and minimal impurity content to achieve the necessary atomic-scale precision and electronic quality. The defined hydrolytic sensitivity of the compound, which forms a reversible hydrate, also suggests that it can be paired with water or ozone as an oxygen source in a well-controlled ALD cycle without immediate, catastrophic decomposition, allowing for the formation of a uniform, dense oxide layer .

MOCVD of Indium Tin Oxide (ITO) Transparent Electrodes

Based on class-level evidence from similar β-diketonate precursors like In(tmhd)₃, this precursor is well-suited for the MOCVD of ITO transparent conducting electrodes (TCEs) for applications in displays and solar cells [4]. The study on related precursors demonstrates that β-diketonate-based indium compounds can produce ITO films with resistivities as low as 2.5 × 10⁻⁴ Ω·cm and high optical transparency (>84%), meeting key industrial benchmarks [4]. The patented thermal stability and constant vapor pressure of this class of compounds further supports its use in MOCVD, enabling reproducible, large-area deposition of high-quality, low-resistivity ITO layers .

Precursor Development for Next-Generation Compound Semiconductors

The engineered ligand architecture of indium methyl(trimethyl)acetylacetate, designed for improved thermal stability and constant vapor pressure, positions it as a valuable precursor for exploratory research into new indium-containing compound semiconductors, such as indium gallium zinc oxide (IGZO) and indium nitride (InN) [4]. The ability to maintain a stable and predictable precursor flux is paramount in research settings where precise control over film stoichiometry and doping is required to investigate structure-property relationships. The compound's manageability and defined hydrolytic sensitivity also make it a more practical choice for academic and pilot-scale laboratories compared to more hazardous alternatives like TMIn .

Application
Selection Property
Validation Focus
In₂O₃ ALD for gate dielectrics/TFTs
Purity and hydrolytic handling profile
Film stoichiometry and electrical performance
ITO MOCVD for transparent electrodes
β-diketonate vapor pressure consistency
Resistivity and optical transparency
Next-gen compound semiconductor research
Predictable precursor flux and handling
Composition and doping uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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